Copper phthalocyanine tetrasulfonic acid tetrasodium salt
Description
Copper phthalocyanine tetrasulfonic acid tetrasodium salt (CPTS), also known as copper(II) phthalocyanine-3,4′,4′′,4′′′-tetrasulfonic acid tetrasodium salt, is a water-soluble derivative of copper phthalocyanine. Its sulfonic acid groups enhance solubility in polar solvents, making it suitable for diverse applications, including:
- Biological Staining: CPTS replaces traditional dyes like astra blue in neuroanatomical staining, offering superior resistance to fading over time (≥3 years) .
- Catalysis: CPTS serves as a precursor for oxygen reduction reaction (ORR) catalysts, with copper-nitrogen-carbon (Cu-N-C) structures demonstrating competitive performance against noble-metal catalysts .
- Material Science: CPTS enables the synthesis of conductive polymer hydrogels (e.g., polypyrrole nanofibers) via supramolecular self-assembly, enhancing electrical conductivity and mechanical stability .
- Environmental Remediation: CPTS-modified TiO₂ photocatalysts degrade pollutants like dichlorvos under visible light .
Properties
CAS No. |
27360-85-6 |
|---|---|
Molecular Formula |
C32H12CuN8O12S4.4Na C32H12CuN8Na4O12S4 |
Molecular Weight |
984.3 g/mol |
IUPAC Name |
copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate |
InChI |
InChI=1S/C32H16N8O12S4.Cu.4Na/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;;/q-2;+2;4*+1/p-4 |
InChI Key |
HMPXSWYLSSRSQF-UHFFFAOYSA-J |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Other CAS No. |
27360-85-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper phthalocyanine tetrasulfonic acid tetrasodium salt can be synthesized through the sulfonation of copper phthalocyanine. The process involves treating copper phthalocyanine with concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt .
Industrial Production Methods
In industrial settings, the compound is typically produced using a continuous sulfonation process. This involves the controlled addition of sulfuric acid to copper phthalocyanine in a reactor, followed by neutralization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Copper phthalocyanine tetrasulfonic acid tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often catalyzing the oxidation of other substances.
Reduction: It can also undergo reduction reactions, where the copper ion is reduced from Cu(II) to Cu(I).
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield copper(I) complexes .
Scientific Research Applications
Copper phthalocyanine tetrasulfonic acid tetrasodium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which copper phthalocyanine tetrasulfonic acid tetrasodium salt exerts its effects involves the interaction of the copper ion with various molecular targets. In catalytic reactions, the copper ion can facilitate electron transfer processes, leading to the activation of substrates and the formation of reactive intermediates . In biological systems, the compound can generate reactive oxygen species, which can induce oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nickel Phthalocyanine Tetrasulfonic Acid Tetrasodium Salt
- Electronic Structure : Density functional theory (DFT) reveals that nickel phthalocyanine tetrasulfonic acid exhibits a higher energy gap (HOMO-LUMO) compared to CPTS, reducing its electron-transfer efficiency in catalytic applications .
- Solvent Interactions : Nickel derivatives show stronger solvent-dependent electronic transitions, particularly in dimethyl sulfoxide (DMSO), limiting their stability in aqueous systems .
| Property | CPTS | Nickel Analog |
|---|---|---|
| Solubility in Water | High (sulfonic acid groups) | Moderate |
| HOMO-LUMO Gap (eV) | 1.8–2.2 | 2.3–2.5 |
| Catalytic ORR Activity | E₁/₂ = 0.78 V vs. RHE | E₁/₂ = 0.72 V vs. RHE |
| Stability in DMSO | Stable | Aggregation observed |
Copper Phthalocyanine Alcian Blue
- Application: Alcian blue, a glycosaminoglycan-specific dye, is used in histological staining but requires acidic conditions (HCl), whereas CPTS operates in neutral pH with superior photostability .
- Durability : Alcian blue-stained tissues degrade within months, while CPTS-stained brain slices retain color intensity for years .
Unsubstituted Copper Phthalocyanine (CuPc)
- Solubility : CuPc is insoluble in water and organic solvents, necessitating harsh processing (e.g., sulfonation) for functional applications. CPTS overcomes this via tetrasulfonic groups .
- Sensing Performance: CuPc thin films exhibit lower sensitivity to organic vapors (e.g., methanol) compared to CPTS, which shows enhanced vibrational shifts in FTIR due to sulfonic group interactions .
Cobalt and Iron Phthalocyanines
- ORR Catalysis: Co-phthalocyanine catalysts have higher half-wave potentials (E₁/₂ = 0.85 V vs. RHE) than CPTS-derived Cu-N-C (E₁/₂ = 0.78 V) but suffer from higher costs and methanol intolerance .
- Cost Efficiency : CPTS-based catalysts leverage low-cost copper and biomass-derived carbon, reducing production costs by ~40% compared to Co/Fe counterparts .
Germanium and Tin Phthalocyanines in Sol-Gel Matrices
- Aggregation Behavior : Ge/Sn-phthalocyanines aggregate in silica gels, quenching optical properties. CPTS resists aggregation due to electrostatic repulsion from sulfonate groups, maintaining fluorescence in sol-gel composites .
Catalytic Performance
- ORR Activity: CPTS-derived Cu-N-C catalysts achieve a methanol tolerance 5× higher than Pt/C and retain 95% current density after 10,000 cycles .
- Water Oxidation: CPTS demonstrates a turnover frequency (TOF) of 0.12 s⁻¹ at pH 9, outperforming CuSO₄ (TOF = 0.03 s⁻¹) but lagging behind Ru-based catalysts .
Biological Activity
Copper phthalocyanine tetrasulfonic acid tetrasodium salt (CuPcTs) is a water-soluble phthalocyanine compound known for its diverse applications in various fields, including photodynamic therapy, sensors, and catalysis. This article explores the biological activity of CuPcTs, focusing on its interactions with biological systems, potential therapeutic uses, and the underlying mechanisms of action.
Structure and Properties
CuPcTs is characterized by its complex structure, which includes a central copper ion coordinated to a phthalocyanine ring that is sulfonated to enhance its solubility in water. This modification allows for better interaction with biological molecules and enhances its potential applications in biomedical fields.
1. Antioxidant Properties
CuPcTs has demonstrated notable antioxidant activity. Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
2. Photodynamic Therapy
One of the most promising applications of CuPcTs is in photodynamic therapy (PDT). When exposed to light, CuPcTs generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The efficiency of CuPcTs as a photosensitizer has been evaluated in several studies:
- Case Study : A study investigated the effects of CuPcTs on human neuroblastoma cells (SH-SY5Y). The results showed that CuPcTs effectively reduced cell viability upon light activation, suggesting its potential as a PDT agent against neuroblastoma .
- Mechanism : The mechanism involves the generation of singlet oxygen and other ROS upon light activation, leading to oxidative damage to cellular components and ultimately cell death .
3. Protein Interaction and Aggregation
Research has shown that CuPcTs can influence protein aggregation processes. It has been observed that CuPcTs interacts with alpha-synuclein, a protein associated with Parkinson's disease:
- Anti-Aggregative Effects : CuPcTs suppresses the formation of fibrous amyloid aggregates of alpha-synuclein while promoting the formation of less toxic aggregates . This dual behavior may offer therapeutic avenues for managing protein misfolding disorders.
- Cytotoxicity Studies : In vitro studies revealed that while CuPcTs reduces aggregation toxicity (9.5% cytotoxicity), the copper ion-containing variant (Cu(II)-PcTs) increased toxicity levels (35.8%) due to enhanced aggregation .
Catalytic Activity
CuPcTs also exhibits catalytic properties, particularly in electrochemical reactions such as the oxygen reduction reaction (ORR). This activity has implications for energy applications, including fuel cells:
- Electrocatalytic Studies : Research indicates that CuPcTs can serve as an effective catalyst for ORR in alkaline media. Studies using rotating disk electrode techniques have shown that modifications to the catalyst can significantly enhance its activity .
- Mechanistic Insights : The catalytic mechanism involves electron transfer processes facilitated by the copper center within the phthalocyanine structure, which is crucial for energy conversion technologies .
Summary of Research Findings
Q & A
Q. What are the common methods for characterizing the optical properties of copper phthalocyanine tetrasulfonic acid tetrasodium salt, and how do annealing temperatures affect its band gap?
- Methodological Answer : Optical characterization typically involves UV-Vis absorption spectroscopy to identify π–π* transitions (Q-band at ~615 nm) and σ–π* transitions (B-band at ~340 nm). The absorption coefficient (α) is calculated using the Beer-Lambert law, and the Tauc plot method is applied to determine the optical band gap (Eg) via the relation , where for direct transitions. Annealing studies reveal that Eg decreases with temperature up to ~373 K due to structural relaxation and reduced defect density, but increases at higher temperatures (e.g., 473 K) due to aggregation or decomposition . Table 1 : Band gap variation with annealing temperature
| Temperature (K) | Band Gap (eV) |
|---|---|
| Unannealed | 2.85 |
| 373 | 2.65 |
| 473 | 2.80 |
Q. How is this compound utilized in the degradation of organic pollutants via advanced oxidation processes (AOPs)?
- Methodological Answer : The compound serves as a model pollutant in photo-Fenton reactions. A flow-through photo-reactor with sequential injection analysis (SIA) is optimized by adjusting HO concentration (5–20 mmol L), Fe catalyst (0.1–1 mmol L), and UV irradiation (254 nm). Degradation efficiency (97% color removal at 20 µmol L dye concentration) is monitored via spectrophotometry at λ = 665 nm. Kinetic analysis follows pseudo-first-order models, with rate constants dependent on hydroxyl radical (•OH) generation .
Q. What protocols are recommended for preparing stable aqueous solutions of this compound for material fabrication?
- Methodological Answer : For inkjet printing, dissolve 20 mg mL of the compound in a 2:1 (v:v) water-ethylene glycol mixture. Stir magnetically for 30 min, sonicate for 15 min, and filter through a 0.45 µm PTFE syringe. Ethylene glycol reduces surface tension (~40 mN m) and prevents nozzle clogging. Stability tests (e.g., dynamic light scattering) confirm particle dispersion <100 nm .
Advanced Research Questions
Q. How does this compound enhance the electrochemical performance of conductive hydrogels?
- Methodological Answer : The sulfonic acid groups enable electrostatic crosslinking with polymers like polypyrrole, forming 3D networks. Electrochemical impedance spectroscopy (EIS) shows a 10-fold reduction in charge-transfer resistance compared to pristine polymers. Pseudocapacitance increases to ~450 F g (vs. ~200 F g without the compound) due to improved interchain charge transport. Cyclic voltammetry (CV) at 50 mV s confirms redox activity from phthalocyanine’s metal center .
Q. What insights does density functional theory (DFT) provide into the electronic structure of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry, revealing planarity distortion (~5°) due to sulfonic groups. Mulliken charge analysis shows electron withdrawal by sulfonate moieties, reducing HOMO-LUMO gap by 0.3 eV compared to unsubstituted phthalocyanine. Solvent effects (e.g., dimethyl sulfoxide) polarize the molecule, shifting absorption maxima by ~20 nm, validated via TD-DFT .
Q. How do interfacial interactions between this compound and organic vapors influence sensor performance?
- Methodological Answer : Exposure to methanol or benzene vapors induces FTIR spectral shifts:
- Methanol: O–H stretching (3400 cm) broadens due to hydrogen bonding with sulfonate groups.
- Benzene: C–H out-of-plane bending (670 cm) intensity increases, indicating π–π stacking.
Conductometric sensors show a 5–10% resistance change at 50 ppm vapor concentration, with response times <30 s .
Key Research Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
